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Introduction: The Imperative for Greener Synthesis
Chiral amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and

bioactive molecules, including agents for treating hypotension, asthma, and viral infections.[1]

[2] Their biological efficacy is often dictated by their specific three-dimensional stereochemistry.

Consequently, the development of efficient and highly stereoselective synthetic routes to

access enantiomerically pure amino alcohols is a critical objective in drug development and

chemical manufacturing.[2]

Traditional synthetic methods, while effective, often rely on stoichiometric, hazardous reagents

(e.g., metal hydrides), cryogenic conditions, and volatile organic solvents (VOCs), leading to

significant waste generation and safety concerns.[3] In alignment with the principles of green

chemistry, the field is rapidly evolving towards methodologies that are safer, more sustainable,

and economically favorable.[4] This guide details field-proven, greener approaches for the

synthesis of chiral amino alcohols, focusing on biocatalysis and catalytic transfer

hydrogenation, complemented by the use of sustainable solvent systems.
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Strategy 1: Biocatalysis for Ultimate Selectivity and
Mild Conditions
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations

under mild, aqueous conditions, offering a powerful green alternative to conventional chemistry.

[3] For amino alcohol synthesis, two enzyme classes are particularly prominent: transaminases

(TAs) and ketoreductases (KREDs).

Scientific Principle: The Mechanism of Enzymatic
Precision

Transaminases (TAs): These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the

transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a

ketone or aldehyde acceptor.[5] The enzyme's chiral active site precisely orients the

substrate, ensuring the addition of the amine to a specific face of the carbonyl, thereby

producing a single enantiomer of the amine product with exceptionally high enantiomeric

excess (e.e.).[5] This process can be applied in cascade reactions; for instance, a

transketolase can first form a chiral α-hydroxy ketone, which is then aminated by a

transaminase to yield a chiral amino alcohol.[6]

Ketoreductases (KREDs): Also known as alcohol dehydrogenases, KREDs catalyze the

stereoselective reduction of ketones to alcohols. They utilize a cofactor, typically

nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source.[3] The

economic viability of these reactions hinges on an efficient in-situ cofactor regeneration

system. A common strategy pairs the KRED with a second enzyme, like glucose

dehydrogenase (GDH), which oxidizes a cheap substrate (glucose) to regenerate the

expensive NADPH.[3]

Workflow & Visualization: Biocatalytic Synthesis
The general workflow for a whole-cell or isolated enzyme biocatalytic synthesis involves careful

optimization of pH, temperature, substrate loading, and cofactor regeneration to maximize yield

and selectivity.
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Caption: General workflow for biocatalytic amino alcohol synthesis.

Data Summary: Enzyme Performance in Amino Alcohol
Synthesis
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Enzyme
Type

Substrate
Example

Product
Example

Key
Features

Typical e.e.
(%)

Reference

Transaminas

e (TA)

1-Hydroxy-2-

butanone

(S)-2-Amino-

1-butanol

Excellent

stereoselectiv

ity, mild

aqueous

conditions.

>99% [7]

Ketoreductas

e (KRED)

2-

Aminoacetop

henone

(R)-2-Amino-

1-

phenylethano

l

Requires

cofactor

regeneration,

high

productivity.

>99.9% [3]

Amine

Dehydrogena

se (AmDH)

α-Hydroxy

Ketones

Chiral Amino

Alcohols

Uses

inexpensive

ammonia as

the amino

donor.

>99% [7]

Protocol 1: Biocatalytic Synthesis of (S)-2-Amino-1-
butanol using an Engineered Amine Dehydrogenase
(AmDH)
This protocol is adapted from a whole-cell biocatalysis approach, which simplifies the process

by utilizing engineered E. coli to overexpress the necessary enzymes.[7]

A. Materials & Reagents:

E. coli cells expressing the engineered Amine Dehydrogenase (AmDH) and Glucose

Dehydrogenase (GDH) for cofactor regeneration.

1-Hydroxy-2-butanone (Substrate)

Ammonium chloride (NH₄Cl, Amino Donor)
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D-Glucose (for NAD⁺ regeneration)

Nicotinamide adenine dinucleotide (NAD⁺)

Potassium phosphate buffer (50 mM, pH 7.4)

Ammonia buffer (1 M, pH 8.5)

Lysozyme and DNase I

Ethyl acetate (for extraction)

B. Protocol Steps (Self-Validating System):

Cell Lysis (Catalyst Preparation):

Causality: This step releases the overexpressed enzymes from the E. coli cells into the

supernatant, making them accessible to the substrates.

Harvest E. coli cells by centrifugation (4,000 rpm, 4°C, 10 min).[7]

Resuspend the cell pellet in 50 mM potassium phosphate buffer (pH 7.4).

Add lysozyme (1 mg/mL) and DNase I (6 U/mL) and incubate at 30°C for 1 hour with

shaking to lyse the cells.[7]

Centrifuge the lysate (4,000 rpm, 4°C, 30 min) and collect the supernatant, which now

serves as the enzyme catalyst solution.[7]

Biocatalytic Reaction:

Causality: The reaction is performed at a slightly basic pH (8.5) to favor the reductive

amination. GDH and glucose are included to continuously regenerate the NAD⁺ cofactor

consumed by the AmDH, driving the reaction to completion.

In a reaction vessel, combine the enzyme supernatant, 1 M ammonia buffer (pH 8.5), 10

mM 1-hydroxy-2-butanone, 1 mM NAD⁺, and 100 mM glucose.[7]
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Incubate the reaction at 30°C with agitation (e.g., 800 rpm) for 24 hours.[7]

Reaction Monitoring & Workup:

Causality: Monitoring confirms the consumption of starting material. The subsequent

workup isolates the desired amino alcohol from the aqueous enzymatic medium.

Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC.

Once complete, quench the reaction by adjusting the pH to >10 with 2 M NaOH.

Extract the product, (S)-2-amino-1-butanol, from the aqueous phase using ethyl acetate

(3x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude product.

Analysis and Validation:

Causality: This step confirms the identity, purity, and stereochemical integrity of the final

product.

Characterize the product using ¹H NMR and Mass Spectrometry.

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis. Direct analysis on a

teicoplanin-based chiral stationary phase (CSP) is often effective for underivatized amino

alcohols.[8]

Strategy 2: Asymmetric Transfer Hydrogenation
(ATH)
Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method that

avoids the need for high-pressure hydrogen gas, a significant safety and infrastructure

advantage.[1] This technique typically employs a transition metal catalyst (e.g., Ruthenium)

with a chiral ligand and a safe, readily available hydrogen donor.[9]

Scientific Principle: The Noyori-Type Catalytic Cycle
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The most prominent ATH systems are the Noyori-type catalysts, which consist of a Ru(II)

center coordinated to a chiral diamine ligand (e.g., TsDPEN) and an arene.[9] The mechanism

is believed to operate via an "outer-sphere" pathway.

Catalyst Activation: The Ru(II) precatalyst reacts with a hydrogen donor (e.g., formic

acid/triethylamine azeotrope) to form a chiral ruthenium-hydride (Ru-H) active species.

Hydrogen Transfer: The ketone substrate does not coordinate directly to the metal. Instead,

a six-membered pericyclic transition state is formed involving the Ru-H, the N-H of the chiral

ligand, and the carbonyl of the substrate.[10]

Stereoselective Reduction: The hydride from the ruthenium and the proton from the ligand's

amine are transferred concertedly to the ketone, generating the chiral alcohol product with

high enantioselectivity.[10]

Catalyst Regeneration: The resulting ruthenium complex is then regenerated to the active

Ru-H species by the hydrogen donor, completing the catalytic cycle.

Visualization: Noyori-Type ATH Catalytic Cycle
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Caption: Simplified Noyori-type asymmetric transfer hydrogenation cycle.

Data Summary: Comparison of ATH Systems
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Catalyst
System

Hydrogen
Donor

Substrate
Scope

Key
Advantages

Typical e.e.
(%)

Reference

Ru(II)/TsDPE

N

HCOOH/TEA

(5:2)

Aromatic α-

amino

ketones

High

efficiency,

broad

applicability,

no high-

pressure H₂.

90-99.9% [1]

Ru(II)/DAIPE

N

Isopropanol/B

ase

Aromatic

ketones

Uses alcohol

as H-donor,

good for

base-

sensitive

substrates.

>98% [11]

Pd/C Methanol
Nitroarenes +

Epoxides

Tandem

reaction,

inexpensive

catalyst.

(Achiral) [12]

Protocol 2: Asymmetric Transfer Hydrogenation of
2-Amino-1-(3-hydroxyphenyl)ethan-1-one
This protocol describes the synthesis of an (R)-phenylephrine precursor, a valuable

pharmaceutical intermediate, using a well-established Ru-catalyzed ATH reaction.[1]

A. Materials & Reagents:

2-(benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethan-1-one hydrochloride (Substrate)

(R,R)-TsDPEN-Ru catalyst (e.g., RuCl)

Formic acid (HCOOH)

Triethylamine (TEA)
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Methanol (Solvent)

Aqueous Ammonia (NH₃ or NH₄OH)

Celite®

B. Protocol Steps (Self-Validating System):

Reaction Setup:

Causality: The substrate is used as a hydrochloride salt to improve stability and handling.

The formic acid/TEA mixture serves as the hydrogen donor, and methanol is an effective

solvent for both the substrate and catalyst.

To a round-bottom flask, add the α-amino ketone HCl salt (1.0 g, 3.4 mmol), methanol (10

mL), and the Ru catalyst (e.g., 2.7 mg, 0.13 mol%).[1]

Add the formic acid/triethylamine azeotrope (5:2 ratio, 1 mL).[1]

Catalytic Reduction:

Causality: Heating accelerates the reaction rate. The low catalyst loading (0.13 mol%)

highlights the high efficiency of the system.

Heat the reaction mixture to 60°C (oil bath) and stir for 18-20 hours.[1]

Reaction Monitoring & Workup:

Causality: HPLC monitoring ensures the reaction goes to completion. Filtration through

Celite removes the catalyst, and the ammonia workup neutralizes the reaction mixture and

aids in product isolation.

Monitor the conversion of the starting material to >99% by HPLC.[1]

Cool the reaction to room temperature. Filter the mixture through a pad of Celite® and

wash the pad with methanol.

To the filtrate, add aqueous ammonia (2.0 mL) and water (5 mL).[1]
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Remove the solvent under reduced pressure to obtain the crude product.

Purification and Analysis:

Causality: Final purification and analysis confirm the successful synthesis of the target

chiral amino alcohol with high purity.

Purify the crude solid by passing it through a short silica plug or by recrystallization if

necessary.

Characterize the final product by ¹H NMR and Mass Spectrometry.

Determine the enantiomeric ratio by chiral SFC or HPLC, which should exceed 99.9:0.1

for this procedure.[1]

The Role of Green Solvents
Replacing conventional VOCs is a cornerstone of green chemistry.[13] Deep Eutectic Solvents

(DESs) are emerging as highly promising alternatives.[14]

What are DESs? DESs are mixtures of a hydrogen bond acceptor (HBA), typically a

quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as

urea, glycerol, or a sugar.[14] They are cheap, often biodegradable, non-volatile, and easy to

prepare.[15]

Application in Biocatalysis: DESs have shown remarkable potential in biocatalysis. They can

increase the solubility of non-polar substrates in aqueous media, and in some cases,

enhance enzyme stability and even stereoselectivity.[16] For instance, a reaction could be

run in a 10% v/v DES/buffer mixture to improve substrate solubility and enzyme

performance.[17]

Data Summary: Comparison of Green vs. Conventional
Solvents
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Solvent Type Key Green Metrics Typical Application

Toluene Conventional (VOC)
Petrochemical source,

hazardous, volatile.

Organic synthesis,

extractions.

Methanol Conventional (VOC)
Toxic, volatile,

flammable.

ATH reactions,

general solvent.

Water Green
Non-toxic, abundant,

non-flammable.

Biocatalysis, some

catalytic reactions.

Choline

Chloride:Glycerol (1:2)
Green (DES)

Biodegradable, low

volatility, renewable

source.

Co-solvent in

biocatalysis.[15]

2-

Methyltetrahydrofuran

(2-MeTHF)

Green (Bio-derived)

Derived from biomass,

lower toxicity than

THF.

Pharmaceutical

synthesis.[18]

Conclusion
The transition to green chemistry in the synthesis of chiral amino alcohols is not a compromise

on efficiency but an enhancement of it. Biocatalysis offers unparalleled stereoselectivity under

benign aqueous conditions, while asymmetric transfer hydrogenation provides a safe, scalable,

and highly efficient alternative to traditional reductions.[1][7] By integrating these powerful

catalytic strategies with the use of green solvents like deep eutectic solvents, researchers and

drug development professionals can design synthetic routes that are not only scientifically

elegant but also safer, more sustainable, and economically viable.

References
Tong, F., Qin, Z., Wang, H., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an

Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

Available at: [Link]

Patel, H. H., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds

Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-

Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31907576/
https://www.neuroquantology.com/media/article_pdfs/Volume_18_Issue_9_2020CHEMISTRY_GREEN_SOLVENTS_IN_ORGANIC_SYNTHESIS.pdf
https://pubs.acs.org/doi/10.1021/acs.joc.4c00045
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2021.778584/full
https://www.frontiersin.org/articles/10.3389/fbioe.2021.810143/full
https://pubs.acs.org/doi/10.1021/acs.joc.4c00488
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499382?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Schwarz, J. L., Kleinmans, R., Paulisch, T. O., & Glorius, F. (2020). Recent Literature on

Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for

Development of Pharmaceuticals. Molecules. Available at: [Link]

Pang, J., et al. (2016). Recent progress on deep eutectic solvents in biocatalysis. RSC

Advances. Available at: [Link]

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers

Research Group, Harvard University. Available at: [Link]

Singh, S., & Singh, P. (2022). Green Solvents in Organic Synthesis. ResearchGate. Available

at: [Link]

Li, L., et al. (2005). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on

Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science. Available

at: [Link]

Ingram, C. U. (2007). Biocatalytic synthesis of amino-alcohols using a de novo designed

transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL

Discovery. Available at: [Link]

Narayanan, Z., et al. (2023). Engineered enzymatic cascade converts diols to amino

alcohols. Green Chemistry. Available at: [Link]

Rios-Lombardía, N., et al. (2025). How deep eutectic solvents are currently shaping

organocatalytic and enzymatic asymmetric catalysis. Chemical Society Reviews. Available

at: [Link]

Boddhula, R., et al. (2022). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using

Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. ACS Omega.

Available at: [Link]

Khan, A. A., et al. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A

COMPREHENSIVE REVIEW. NeuroQuantology. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.organic-chemistry.org/synthesis/C-O/aminoalcohols.shtm
https://www.mdpi.com/1420-3049/16/9/7222
https://pubmed.ncbi.nlm.nih.gov/35520108/
https://myers.chemistry.harvard.edu/groups/Noyori.pdf
https://www.researchgate.net/publication/362623349_Green_Solvents_in_Organic_Synthesis
https://academic.oup.com/chromsci/article/43/6/319/322891
https://discovery.ucl.ac.uk/id/eprint/1445108/
https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc01815a
https://pubs.rsc.org/en/content/articlelanding/2025/cs/d4cs01080a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8849788/
https://www.neuroquantology.com/index.php/journal/article/view/3233
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499382?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. Available at: [Link]

Ager, D. J. (1995). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral

Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

Fossey-Jouenne, A., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral

Amino Alcohols from L-lysine. JoVE. Available at: [Link]

Pätzold, M., et al. (2019). Deep eutectic solvents for biocatalytic transformations. Journal of

Molecular Catalysis. Available at: [Link]

Strieth-Kalthoff, F., et al. (2019). Facile synthesis of 1,2-aminoalcohols via α-C–H

aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chemical

Science. Available at: [Link]

Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art.

Green Chemistry. Available at: [Link]

Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids,

alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science.

Available at: [Link]

Jana, A., et al. (2026). 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction

Enabled by Brook Rearrangement. Organic Letters. Available at: [Link]

de Gonzalo, G., & Lavandera, I. (2019). Deep eutectic solvents for redox biocatalysis.

ResearchGate. Available at: [Link]

Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]

Wikipedia. (n.d.). Green solvent. Wikipedia. Available at: [Link]

Mohar, B., & Stephan, M. (2015). Synthesis of Optically Active β-Amino Alcohols by

Asymmetric Transfer Hydrogenation of α-Amino Ketones. Request PDF. Available at: [Link]

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for

Development of Pharmaceuticals. ResearchGate. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 17 Tech Support

https://en.wikipedia.org/wiki/Asymmetric_hydrogenation
https://pubs.acs.org/doi/abs/10.1021/cr00039a001
https://www.jove.com/t/56926/enzymatic-cascade-reactions-for-the-synthesis-of-chiral-amino
https://pubmed.ncbi.nlm.nih.gov/35520108/
https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc04351j
https://pubs.rsc.org/en/content/articlelanding/2005/gc/b412708k
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02061g
https://pubs.acs.org/doi/10.1021/acs.orglett.5b03518
https://www.researchgate.net/publication/330623223_Deep_eutectic_solvents_for_redox_biocatalysis
https://togni.ethz.ch/education/inorganic-chemistry-iii/asymmetric-hydrogenation-2015.pdf
https://en.wikipedia.org/wiki/Green_solvent
https://www.researchgate.net/publication/281283259_Synthesis_of_Optically_Active_b-Amino_Alcohols_by_Asymmetric_Transfer_Hydrogenation_of_a-Amino_Ketones
https://www.researchgate.net/publication/51624838_Biocatalytic_Synthesis_of_Chiral_Alcohols_and_Amino_Acids_for_Development_of_Pharmaceuticals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499382?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Colombo, G., et al. (2023). Harnessing the potential of deep eutectic solvents in biocatalysis.

PubMed Central. Available at: [Link]

Handgraaf, J.-W., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya

Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis. Available at: [Link]

Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application.

Green Chemistry. Available at: [Link]

Cornejo, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of

a vicinal amino alcohol with axial chirality. PMC. Available at: [Link]

Zhang, Z., & Knowles, R. R. (2025). Catalytic Deracemization of 1,2-Aminoalcohols through

Enantioselective Hydrogen Atom Abstraction. Journal of the American Chemical Society.

Available at: [Link]

Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent

InfinityLab Poroshell 120 Chiral-T Columns. Agilent Application Note. Available at: [Link]

JoVE. (2022). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From

L-lysine. YouTube. Available at: [Link]

International Academic Publishing House. (2024). Green Solvents in Organic Synthesis: A

Futuristic Approach. IAPH. Available at: [Link]

Handgraaf, J.-W., et al. (2015). Experimental and Theoretical Perspectives of the Noyori-

Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.acs.org [pubs.acs.org]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10440781/
https://pubs.acs.org/doi/10.1021/acscatal.1c03930
https://pubs.rsc.org/en/content/articlelanding/2017/gc/c6gc02328b
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9129995/
https://pubs.acs.org/doi/10.1021/jacs.5b11231
https://www.agilent.com/cs/library/applications/application-chiral-analysis-hydrophobic-amino-acids-poroshell-120-chiral-t-5994-1130en-agilent.pdf
https://www.youtube.com/watch?v=uK4wY-8p-8I
https://www.iaph.in/chapter/1716790939_1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272836/
https://www.benchchem.com/product/b1499382?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.acs.org/doi/10.1021/acs.joc.4c00045
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499382?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. pdf.benchchem.com [pdf.benchchem.com]

3. mdpi.com [mdpi.com]

4. Green solvents for sustainable organic synthesis: state of the art - Green Chemistry (RSC
Publishing) [pubs.rsc.org]

5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC
Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]

6. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-
alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery
[discovery.ucl.ac.uk]

7. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine
Dehydrogenase in E. coli [frontiersin.org]

8. sigmaaldrich.com [sigmaaldrich.com]

9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

10. pubs.acs.org [pubs.acs.org]

11. researchgate.net [researchgate.net]

12. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer
Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Recent progress on deep eutectic solvents in biocatalysis - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Deep eutectic solvents for biocatalytic transformations: focused lipase-catalyzed organic
reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Harnessing the potential of deep eutectic solvents in biocatalysis: design strategies using
CO2 to formate reduction as a case study - PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. neuroquantology.com [neuroquantology.com]

To cite this document: BenchChem. [Application Note: Green Chemistry Approaches for
Synthesizing Chiral Amino Alcohols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1499382/docs#application-note-green-chemistry-
approaches-for-synthesizing-chiral-amino-alcohols]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 17 Tech Support

https://pdf.benchchem.com/31/discovery_and_synthesis_of_chiral_amino_alcohols.pdf
https://www.mdpi.com/2218-273X/3/4/741
https://pubs.rsc.org/en/content/articlelanding/2005/gc/b418069k
https://pubs.rsc.org/en/content/articlelanding/2005/gc/b418069k
https://pubs.rsc.org/en/content/articlehtml/2017/gc/c6gc02328b
https://pubs.rsc.org/en/content/articlehtml/2017/gc/c6gc02328b
https://discovery.ucl.ac.uk/id/eprint/1445600/
https://discovery.ucl.ac.uk/id/eprint/1445600/
https://discovery.ucl.ac.uk/id/eprint/1445600/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2021.778584/full
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2021.778584/full
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/206/404/t211004-chiral.pdf
https://en.wikipedia.org/wiki/Asymmetric_hydrogenation
https://pubs.acs.org/doi/10.1021/acscatal.1c03636
https://www.researchgate.net/publication/278013560_Synthesis_of_Optically_Active_b-Amino_Alcohols_by_Asymmetric_Transfer_Hydrogenation_of_a-Amino_Ketones
https://pmc.ncbi.nlm.nih.gov/articles/PMC11799977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11799977/
https://www.researchgate.net/publication/377315459_Green_Solvents_in_Organic_Synthesis
https://pubmed.ncbi.nlm.nih.gov/28794956/
https://pubmed.ncbi.nlm.nih.gov/28794956/
https://pubmed.ncbi.nlm.nih.gov/31907576/
https://pubmed.ncbi.nlm.nih.gov/31907576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11543487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11543487/
https://www.researchgate.net/publication/330660871_Deep_eutectic_solvents_for_redox_biocatalysis
https://www.neuroquantology.com/media/article_pdfs/Volume_18_Issue_9_2020CHEMISTRY_GREEN_SOLVENTS_IN_ORGANIC_SYNTHESIS.pdf
https://www.benchchem.com/product/b1499382/docs#application-note-green-chemistry-approaches-for-synthesizing-chiral-amino-alcohols
https://www.benchchem.com/product/b1499382/docs#application-note-green-chemistry-approaches-for-synthesizing-chiral-amino-alcohols
https://www.benchchem.com/product/b1499382/docs#application-note-green-chemistry-approaches-for-synthesizing-chiral-amino-alcohols
https://www.benchchem.com/product/b1499382/docs#application-note-green-chemistry-approaches-for-synthesizing-chiral-amino-alcohols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499382?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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